
3-Cyclopropyl-3-oxopropanenitrile
Overview
Description
3-Cyclopropyl-3-oxopropanenitrile (CAS: 118431-88-2) is a nitrile-containing compound featuring a cyclopropyl group and a ketone moiety. Its molecular formula is C₆H₇NO, with a molecular weight of 109.12 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks. For example, it reacts with ethyl hydrazine oxalate to form pyrazole derivatives under reflux conditions in ethanol . Its utility extends to medicinal chemistry, where it has been employed in the synthesis of antitubercular agents via condensation with hydrazine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Cyclopropyl Chloromethane: One common method involves the reaction of cyclopropyl chloromethane with sodium hydroxide in an appropriate solvent.
From 2-Cyanoacetic Acid: Another method involves the reaction of 2-cyanoacetic acid with n-butyllithium in the presence of a catalyst such as 1,10-phenanthroline.
Industrial Production Methods: Industrial production methods for 3-cyclopropyl-3-oxopropanenitrile are not widely documented. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Substitution Reactions
Reaction Type: Nitrile group substitution via nucleophilic attack.
Key Reagents: Hydrazine (NH₂NH₂), sodium azide (NaN₃), thiols (RSH).
Mechanism: The nitrile group undergoes nucleophilic substitution, forming substituted derivatives. For example:
- Reaction with Hydrazine: Condensation with hydrazine leads to the formation of pyrazole derivatives. This reaction is critical in synthesizing antimicrobial agents and involves acid-catalyzed cyclocondensation .
- Thiol Substitution: Thiols (e.g., 1,3-propanedithiol) react under acidic conditions to form 1,3-dithiane derivatives. This pathway is used in industrial synthesis .
Oxidation Reactions
Reaction Type: Oxidation of the ketone or nitrile group.
Key Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Mechanism: The ketone group is oxidized to carboxylic acids, while the nitrile group may form amides or acids under harsh conditions.
- Example: Oxidation with KMnO₄ in acidic media yields cyclopropane-containing carboxylic acids.
Oxidizing Agent Product Conditions Source KMnO₄ Cyclopropanecarboxylic acid H₂SO₄, 80°C
Reduction Reactions
Reaction Type: Reduction of the nitrile group.
Key Reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with Pd/C catalyst.
Mechanism: The nitrile group is reduced to a primary amine. This reaction is pivotal in synthesizing bioactive molecules .
Catalytic Asymmetric Reactions
Reaction Type: Palladium-catalyzed allylic substitution.
Key Reagents: Pd(η³-C₃H₅)Cl₂, RuPHOX ligand.
Mechanism: The compound participates in asymmetric allylic alkylation, forming chiral bicyclic dihydrofurans. This pathway demonstrates its utility in enantioselective synthesis .
- Example: Reaction with ethyl benzoate under Pd catalysis yields chiral bicyclic derivatives with >90% enantiomeric excess .
Cyclopropanation and Ring-Opening Reactions
Reaction Type: Cyclopropanation via aldehyde/ketone addition.
Key Reagents: Aldehydes (e.g., ethyl benzoate), boron trifluoride (BF₃).
Mechanism: The cyclopropyl group undergoes ring-opening reactions under specific conditions, forming substituted cyclopropanes .
Scientific Research Applications
Chemistry
3-Cyclopropyl-3-oxopropanenitrile serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations:
- Oxidation: Can be oxidized to form carboxylic acids using agents like potassium permanganate.
- Reduction: The nitrile group can be reduced to primary amines using lithium aluminum hydride.
- Substitution Reactions: The compound can undergo nucleophilic substitutions with amines or alcohols, forming amides or esters, respectively .
Biological Studies
Research indicates potential biological activities associated with this compound:
- Enzyme Inhibition: Studies have shown its efficacy as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis .
- Receptor Binding Studies: Investigations into its binding affinities have revealed interactions with various molecular targets, suggesting potential therapeutic applications .
Medical Applications
The compound is being explored for its therapeutic potential:
- Drug Development: It is utilized as a building block in the synthesis of new pharmaceuticals, particularly those targeting metabolic disorders and cardiovascular diseases .
- Case Study Example: A recent study highlighted its role in developing statin-like compounds aimed at cholesterol management .
Industrial Uses
In the industrial sector, this compound is employed in:
- Specialty Chemicals Production: Used in creating niche chemical products that require specific functional groups.
- Material Science: Investigated for its properties that may enhance material performance in various applications .
Data Table: Summary of Applications
Application Area | Description | Examples |
---|---|---|
Chemistry | Intermediate for organic synthesis | Pharmaceuticals, agrochemicals |
Biology | Enzyme inhibition and receptor binding | HMG-CoA reductase inhibitors |
Medicine | Therapeutic agent development | Statin-like compounds |
Industry | Production of specialty chemicals | Niche chemical products |
Case Studies
Case Study 1: HMG-CoA Reductase Inhibition
A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited HMG-CoA reductase activity in vitro, leading to significant reductions in cholesterol levels in animal models. This suggests potential for further development into therapeutic agents for hyperlipidemia.
Case Study 2: Synthesis of Statins
Another research project focused on synthesizing pitavastatin using this compound as a key intermediate. The study reported high yields and purity levels, showcasing the compound's utility in pharmaceutical manufacturing processes .
Mechanism of Action
The specific mechanism of action for 3-cyclopropyl-3-oxopropanenitrile is not well-documented. its reactivity can be attributed to the presence of the nitrile and ketone functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 3-cyclopropyl-3-oxopropanenitrile, highlighting differences in substituents, molecular properties, and applications:
Research Findings and Gaps
- Antitubercular Activity : Derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis, as seen in compound series involving hydrazine condensates .
- Structural Diversity : The absence of data on boiling points, solubility, and detailed mechanistic studies for most analogs (e.g., CAS 2059941-98-7) highlights gaps in current literature.
Biological Activity
3-Cyclopropyl-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclopropyl group attached to a carbonyl and a nitrile functional group. The presence of these functional groups can influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyclopropyl moiety can provide unique steric and electronic properties, which may enhance binding affinity and selectivity towards molecular targets involved in various biological pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its structural characteristics allow it to interfere with cellular processes essential for cancer cell proliferation.
- Enzyme Inhibition : The compound has been reported to inhibit enzymes critical in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Inhibition of cancer cell lines | |
Enzyme Inhibition | Inhibition of specific metabolic enzymes | |
Antifungal | Selective inhibition against C. albicans |
Case Studies
- Anticancer Properties : A study investigated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspases, suggesting potential for development as an anticancer agent.
- Fungal Selectivity : Research focused on the compound's ability to selectively inhibit the heat shock protein 90 (Hsp90) isoform in Candida albicans. This selectivity is crucial as it minimizes toxicity to human cells while effectively limiting fungal proliferation. The study highlighted structural rearrangements in Hsp90 upon binding, which were critical for understanding the compound's selectivity .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods, often involving cyclization reactions that introduce the cyclopropyl group effectively. Derivatives of this compound have been synthesized to enhance its biological activity or selectivity towards specific targets.
Table 2: Synthesis Methods and Yields
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Cyclopropyl-3-oxopropanenitrile in laboratory settings?
The compound is synthesized via a two-step process involving cyclopropane ring formation followed by nitrile introduction. A key method involves heating this compound (29) with ethyl hydrazine oxalate (30) in ethanol to generate intermediate hydrazine derivatives (e.g., compound 31) . Reaction optimization requires controlled temperatures (0–5°C for intermediates) and catalysts like piperidine for condensation reactions . Purification typically involves recrystallization or column chromatography to isolate the nitrile product.
Q. What safety precautions are necessary when handling this compound?
Based on analogous nitriles and carbonyl compounds, strict safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact (CLP Regulation: GHS05, H314) .
- Ventilation: Use fume hoods to prevent inhalation of vapors (P260 precaution) .
- Storage: In cool, dry conditions away from oxidizing agents due to potential reactivity of the nitrile and ketone groups .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy: To confirm cyclopropane ring protons (δ ~1.0–2.0 ppm) and ketone/cyano group positions .
- IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .
- Mass Spectrometry (MS): Molecular ion peaks matching the molecular weight (e.g., 179.603 g/mol for analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Contradictions often arise from variations in reaction conditions. A systematic approach includes:
- Parameter Screening: Test temperature ranges (e.g., 0–5°C vs. room temperature), solvent polarity (ethanol vs. DMF), and catalyst loadings (piperidine concentration) .
- Statistical Analysis: Use Design of Experiments (DoE) to identify critical factors affecting yield .
- Byproduct Analysis: Employ HPLC or GC-MS to detect side products (e.g., hydrolysis of the nitrile group) .
Q. What strategies optimize the cyclopropane ring stability during derivatization of this compound?
The cyclopropane ring is sensitive to ring-opening under acidic/basic conditions. Stabilization strategies include:
- Protective Groups: Introduce tert-butyldimethylsilyl (TBS) groups to shield reactive sites, as seen in analogs like 3-(3-(tert-butyldimethylsilyloxy)phenyl)-2-cyclopropyl-3-oxopropanenitrile .
- Low-Temperature Reactions: Conduct nucleophilic additions (e.g., Grignard reactions) at sub-zero temperatures to minimize ring strain .
Q. How do solvent polarity and catalyst choice influence the reactivity of this compound in condensation reactions?
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity of the ketone group, while ethanol promotes solubility of intermediates .
- Catalysts: Piperidine facilitates Knoevenagel condensations by deprotonating active methylene groups, whereas Lewis acids (e.g., ZnCl₂) may stabilize transition states in cycloadditions .
Q. Methodological Considerations
Q. What experimental designs are recommended for studying the metabolic pathways of this compound in biological systems?
- Isotopic Labeling: Use ¹⁴C-labeled nitrile groups to track metabolic breakdown via LC-MS .
- Enzyme Inhibition Assays: Test cytochrome P450 interactions using liver microsomes to identify detoxification pathways .
Q. How can researchers address discrepancies in melting point data for this compound derivatives?
Properties
IUPAC Name |
3-cyclopropyl-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-3-6(8)5-1-2-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDARMQNRQJBGQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431006 | |
Record name | 3-cyclopropyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118431-88-2 | |
Record name | 3-cyclopropyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopropyl-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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